2-[2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazol-4-yl]acetamide
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Description
2-[2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazol-4-yl]acetamide is a useful research compound. Its molecular formula is C13H13N3O3S2 and its molecular weight is 323.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as n-sulfonylamino azinones, have been found to interact with various targets, including the ampa receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its target receptor, leading to changes in the receptor’s activity .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds, such as acetamide, have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to possess various biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities . These effects suggest that the compound may have a wide range of molecular and cellular impacts.
Properties
IUPAC Name |
2-[2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c14-12(17)8-11-9-20-13(15-11)16-21(18,19)7-6-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,14,17)(H,15,16)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLMYFJZOBZSOP-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC(=CS2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NC(=CS2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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